molecular formula C13H10ClN3 B561939 2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine CAS No. 1020719-30-5

2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine

Cat. No.: B561939
CAS No.: 1020719-30-5
M. Wt: 246.712
InChI Key: FBFVKWMIRFROSV-FIBGUPNXSA-N
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Description

2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by the presence of a chlorine atom at the 2-position, a trideuteromethyl group at the 1-position, and a phenyl group at the 6-position of the imidazo[4,5-b]pyridine core. The incorporation of deuterium atoms in the trideuteromethyl group can enhance the compound’s stability and alter its pharmacokinetic properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the substituents. One common synthetic route includes the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Introduction of the Trideuteromethyl Group: This step involves the use of trideuteromethyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) to replace a hydrogen atom with a trideuteromethyl group.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Coupling Reactions: The phenyl group can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and appropriate ligands.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

    Coupling Products: Biaryl or other coupled products.

Scientific Research Applications

2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a probe in biological assays and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes or Receptors: The compound can interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Disrupting Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

    Inducing Apoptosis: In cancer research, it may induce apoptosis (programmed cell death) in cancer cells through various pathways.

Comparison with Similar Compounds

2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine can be compared with other imidazo[4,5-b]pyridine derivatives:

    2-Chloro-6-phenylimidazo(4,5-b)pyridine: Lacks the trideuteromethyl group, which may result in different pharmacokinetic properties.

    1-Methyl-2-chloro-6-phenylimidazo(4,5-b)pyridine: Contains a methyl group instead of a trideuteromethyl group, potentially affecting its stability and biological activity.

    2-Bromo-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine: Substitution of chlorine with bromine can alter its reactivity and interactions with biological targets.

The uniqueness of this compound lies in the presence of the trideuteromethyl group, which can enhance its stability and modify its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFVKWMIRFROSV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661869
Record name 2-Chloro-1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-30-5
Record name 2-Chloro-1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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